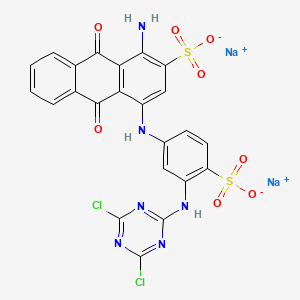disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
High-Performance Time-Series Analysis
- Real-time data processing: kdb+ excels at ingesting and analyzing real-time data streams, crucial for scientific research experiments that generate continuous data. This allows researchers to monitor experiments, identify patterns, and react to changes in real-time, accelerating scientific discovery [1].
- Faster data analysis: kdb+ is known for its exceptional speed in processing time-series data. This enables researchers to analyze large datasets quickly, leading to faster turnaround times and improved research efficiency [1].
Source
[1] KX.com - Data Analytics on Microsoft Azure ()
Large-Scale Scientific Data Management
- Scalable storage and processing: Azure provides a scalable cloud infrastructure that can handle the ever-growing volume of scientific data. Researchers can store and process massive datasets efficiently using Azure KX, facilitating large-scale scientific projects [2].
- Collaboration and data sharing: Azure KX allows researchers to collaborate and share data securely within their teams or with external institutions. This fosters scientific progress by enabling researchers to combine datasets and expertise for groundbreaking research [2].
Source
Advanced Analytics and Machine Learning
- Integration with machine learning tools: Azure KX integrates seamlessly with various machine learning tools and frameworks available on Azure. This empowers researchers to leverage machine learning for tasks like data exploration, pattern recognition, and predictive modeling in their scientific investigations [3].
- Development of custom analytics tools: The kdb+ language allows researchers to develop custom analytics tools tailored to their specific research needs. This flexibility ensures researchers can analyze their unique data sets and answer complex scientific questions [3].
Disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex organic compound with the molecular formula C23H12Cl2N6Na2O8S2. It features a unique structure combining a triazine moiety with an anthraquinone derivative, which contributes to its chemical properties. The compound has a molecular weight of approximately 681.39 g/mol and is known for its solubility in water due to the presence of sulfonate groups .
- Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, particularly with electrophiles.
- Sulfonation: The sulfonate groups can react further to introduce additional functional groups.
- Redox Reactions: The anthraquinone moiety may engage in redox reactions, allowing for electron transfer processes.
These reactions are significant for its applications in dye chemistry and pharmaceuticals.
Disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate exhibits notable biological activities:
- Antimicrobial Properties: Studies suggest that compounds with similar structures can demonstrate antimicrobial effects against various pathogens.
- Anticancer Activity: The anthraquinone derivatives are often investigated for their potential anticancer properties due to their ability to intercalate DNA and induce apoptosis in cancer cells .
The synthesis of disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves:
- Formation of the Triazine Derivative: Starting from appropriate chlorinated triazines and reacting with an amine to form the triazine-amino compound.
- Coupling Reaction: The triazine derivative is then coupled with an anthraquinone derivative under basic conditions to form the final compound.
- Neutralization and Salification: The product is neutralized and treated with sodium salts to obtain the disodium salt form.
These methods require careful control of reaction conditions to achieve high yields and purity .
Disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has several applications:
- Dyes and Pigments: Utilized in textile dyeing due to its vibrant colors and stability.
- Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activity.
Interaction studies involving this compound often focus on:
- Protein Binding: Assessing how the compound interacts with various proteins which can influence its biological activity.
- Cellular Uptake Mechanisms: Understanding how the compound is absorbed by cells can provide insights into its efficacy as a therapeutic agent.
These studies are crucial for developing applications in medicinal chemistry and pharmacology.
Several compounds share structural similarities with disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Disodium 1-amino-4-(phenylsulfonyl)-9,10-anthraquinone | Contains phenylsulfonyl group | Enhanced solubility |
| Disodium 1-amino-4-(sulfamoyl)-9,10-anthraquinone | Sulfamoyl group addition | Antimicrobial properties |
| Disodium 1-amino-4-(carboxylic acid)-9,10-anthraquinone | Carboxylic acid functionality | Increased reactivity |
These compounds highlight the versatility of anthraquinone derivatives while showcasing the unique structural features of disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate that contribute to its distinct properties and applications .
Purity
Appearance
Storage
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 61 of 62 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Dates
2: Baqi Y, Hausmann R, Rosefort C, Rettinger J, Schmalzing G, Müller CE.








